molecular formula C14H20OS B14829230 2-(Cyclohexylmethyl)-6-(methylthio)phenol

2-(Cyclohexylmethyl)-6-(methylthio)phenol

Katalognummer: B14829230
Molekulargewicht: 236.37 g/mol
InChI-Schlüssel: HCJGEMKXZFUSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-6-(methylthio)phenol is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group and a methylthio group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-6-(methylthio)phenol typically involves the alkylation of 2-hydroxy-6-(methylthio)phenol with cyclohexylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-6-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-6-(methylthio)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in redox reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    2-(Cyclohexylmethyl)phenol: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    6-(Methylthio)phenol: Lacks the cyclohexylmethyl group, which may affect its solubility and interaction with biological targets.

    2-(Cyclohexylmethyl)-4-(methylthio)phenol: Positional isomer with the methylthio group at the 4-position instead of the 6-position, potentially leading to different chemical and biological properties.

Uniqueness: 2-(Cyclohexylmethyl)-6-(methylthio)phenol is unique due to the presence of both the cyclohexylmethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H20OS

Molekulargewicht

236.37 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-6-methylsulfanylphenol

InChI

InChI=1S/C14H20OS/c1-16-13-9-5-8-12(14(13)15)10-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7,10H2,1H3

InChI-Schlüssel

HCJGEMKXZFUSSX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1O)CC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.